5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene
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Overview
Description
5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrIOS. This compound is characterized by the presence of bromine, iodine, methoxy, and methylsulfanyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a methoxy-substituted benzene derivative, followed by the introduction of the methylsulfanyl group. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the original sulfide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine (Br2) and iodine (I2) are commonly used for halogenation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methylsulfanyl group is converted to sulfoxides or sulfones through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-fluoro-3-iodo-2-methoxybenzene: Similar structure with a fluorine atom instead of a methylsulfanyl group.
5-bromo-2-iodo-1,3-dimethoxybenzene: Contains two methoxy groups instead of one.
Uniqueness
5-bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is unique due to the presence of both bromine and iodine atoms, along with the methoxy and methylsulfanyl groups
Properties
CAS No. |
2386976-32-3 |
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Molecular Formula |
C8H8BrIOS |
Molecular Weight |
359 |
Purity |
95 |
Origin of Product |
United States |
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